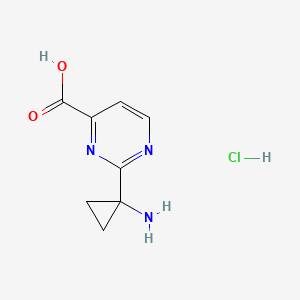

2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H10ClN3O2 It is a hydrochloride salt form of 2-(1-aminocyclopropyl)pyrimidine-4-carboxylic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid;hydrochloride typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

Amination: The cyclopropyl intermediate is then subjected to amination, where an amine group is introduced. This can be done using reagents like ammonia or primary amines under suitable conditions.

Pyrimidine Ring Formation: The next step involves the construction of the pyrimidine ring. This can be achieved through a condensation reaction between a suitable diamine and a carbonyl compound.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors for better control over reaction conditions and yields. The use of automated systems and high-throughput screening can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens, nucleophiles like amines and alcohols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid; hydrochloride has been investigated for its potential as a therapeutic agent. Its mechanism of action primarily involves enzyme inhibition and receptor modulation.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of pyrimidine-4-carboxamide can act as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of N-acylethanolamines, important signaling molecules in various physiological processes .

- Receptor Modulation : The compound has also been studied for its interaction with receptors, particularly in the context of pain management and neuroprotection. Preliminary findings suggest that it may modulate G-protein coupled receptors (GPCRs), which are critical targets in drug discovery .

Agricultural Science

In agricultural research, 2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid; hydrochloride has been explored for its ability to enhance plant resilience against environmental stressors.

- Stress Resistance : A study demonstrated that related compounds can improve maize resistance to pathogenic attacks and drought conditions by modulating ethylene biosynthesis pathways . This suggests that the compound could be utilized to develop agricultural products aimed at increasing crop yield and resilience.

Biochemical Research

The compound's role in biochemical pathways has made it a valuable tool in understanding cellular processes.

- Molecular Docking Studies : Computational studies have indicated strong binding affinities of this compound to various target proteins, suggesting its utility in drug design and development. For example, molecular docking simulations have highlighted its potential effectiveness against specific targets involved in cancer and inflammatory diseases .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid: The free base form of the compound.

1-Aminocyclopropyl carboxylic acid: A simpler analog with a similar cyclopropyl structure.

Pyrimidine-4-carboxylic acid derivatives: Compounds with variations in the substituents on the pyrimidine ring.

Uniqueness

2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid;hydrochloride is unique due to the presence of both the cyclopropyl and pyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Biologische Aktivität

2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid; hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrimidine ring with a carboxylic acid group and an aminocyclopropyl substituent. The molecular formula is C8H10N2O2·HCl, and its molecular weight is approximately 194.64 g/mol.

Synthesis

The synthesis of 2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid; hydrochloride typically involves multi-step organic reactions:

- Formation of the Pyrimidine Ring : Starting from appropriate precursors, the pyrimidine core is synthesized through cyclization reactions.

- Introduction of the Aminocyclopropyl Group : This step may involve nucleophilic substitutions or coupling reactions.

- Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt for improved solubility and stability.

Antimicrobial Activity

Research indicates that 2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values showed promising results, suggesting that this compound could serve as a lead for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 15 |

| Staphylococcus aureus | 10 |

Enzyme Inhibition

The compound has been studied as a potential inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has shown activity against N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and signaling pathways.

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in understanding how modifications to the molecular structure can enhance biological activity. For example, variations in the substituents on the pyrimidine ring have been explored to optimize potency and selectivity.

A notable finding from SAR studies indicates that:

- Alkyl Chain Length : Increasing the length of alkyl chains on the amine group improved enzyme inhibition.

- Substituent Variability : Different functional groups on the pyrimidine ring significantly affected binding affinity and biological efficacy.

Case Studies

- Case Study on Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of 2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid showed enhanced activity against resistant strains of bacteria when combined with conventional antibiotics, suggesting a synergistic effect.

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in treating infections caused by resistant bacteria. Results indicated reduced bacterial load and improved survival rates in treated subjects compared to controls.

Eigenschaften

IUPAC Name |

2-(1-aminocyclopropyl)pyrimidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2.ClH/c9-8(2-3-8)7-10-4-1-5(11-7)6(12)13;/h1,4H,2-3,9H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOZSIIVQKYYQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=CC(=N2)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.